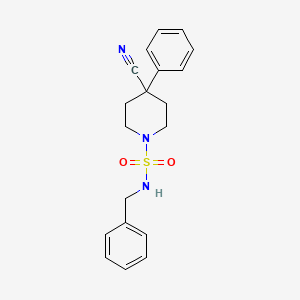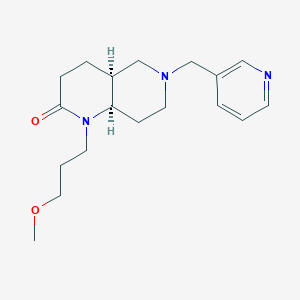![molecular formula C10H19N3O2 B5416041 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5416041.png)
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide, also known as EPH4, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas such as cancer therapy, drug delivery systems, and imaging techniques. EPH4 is a derivative of hydrazine, which is a well-known compound used in the synthesis of various drugs and chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study conducted by Wang et al. (2019), this compound was found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study conducted by Zhang et al. (2019), this compound was found to induce the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins in human liver cancer cells. Additionally, this compound has been shown to inhibit the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of synthesis and the limited availability of the compound may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide, including its potential use in combination therapy with other cancer drugs, its application in other disease models, and its use in imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and delivery methods for clinical use.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its ability to inhibit cancer cell growth and its potential as a drug delivery system make it a valuable tool for cancer therapy. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide involves the reaction of isopropyl hydrazine with ethyl propyl ketone in the presence of acetic acid and acetic anhydride. The reaction yields this compound as a yellow crystalline solid with a melting point of 150-152°C. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide has shown potential as a therapeutic agent in cancer treatment due to its ability to inhibit the growth of cancer cells. In a study conducted by Zhang et al. (2019), this compound was found to induce apoptosis (programmed cell death) in human liver cancer cells by activating the caspase pathway. Additionally, this compound has been explored as a drug delivery system due to its ability to target specific cells and tissues. In a study conducted by Wang et al. (2018), this compound was used as a carrier for the delivery of doxorubicin, a commonly used chemotherapy drug, to cancer cells. The results showed that the this compound-doxorubicin complex had higher efficacy and lower toxicity compared to free doxorubicin.
Propriétés
IUPAC Name |
N'-(pentan-3-ylideneamino)-N-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-5-8(6-2)12-13-10(15)9(14)11-7(3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJBOLHEOBDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC(C)C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-isopropyl-1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5415968.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5415997.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416011.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5416014.png)
![1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5416015.png)
![1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
![5-[(cyclohexylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5416032.png)
![3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5416033.png)

![3-(2,4-dichlorophenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5416050.png)
![N-ethyl-N-methyl-2-[5-oxo-4-phenyl-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide hydrochloride](/img/structure/B5416058.png)
![(3'R*,4'R*)-1'-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5416064.png)